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Executive Summary
YL217 is an investigational antibody-drug conjugate (ADC) demonstrating promise in

preclinical studies for the treatment of advanced solid tumors. Developed by MediLink

Therapeutics, YL217 targets Cadherin-17 (CDH17), a cell adhesion protein with high

expression in several gastrointestinal cancers and limited expression in normal tissues,

suggesting a favorable therapeutic window. The ADC is comprised of a humanized anti-CDH17

IgG1 monoclonal antibody, a potent topoisomerase I inhibitor payload (YL0010014), and an

enzymatically cleavable linker utilizing MediLink's proprietary Tumor Microenvironment

Activable Linker-payload (TMALIN®) platform. Preclinical evidence suggests that YL217

exhibits significant anti-tumor activity in various xenograft models and is well-tolerated in non-

clinical safety studies. A Phase 1 clinical trial is underway to evaluate the safety, tolerability,

pharmacokinetics, and efficacy of YL217 in patients with advanced solid tumors.

Introduction
Antibody-drug conjugates are a rapidly evolving class of targeted cancer therapies designed to

deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic

exposure and associated toxicities. YL217 is a novel ADC engineered to target Cadherin-17

(CDH17), a glycoprotein frequently overexpressed in gastrointestinal malignancies, including

gastric, colorectal, pancreatic, and hepatocellular carcinomas.[1] High CDH17 expression is
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often correlated with metastatic progression and is upregulated in late-stage, highly-

differentiated tumors, making it an attractive target for ADC development.[1]

This technical guide provides a comprehensive overview of the YL217 ADC, including its

mechanism of action, preclinical data, and planned clinical development.

Core Components of YL217
YL217 is a complex molecule composed of three key components:

Monoclonal Antibody: A recombinant humanized immunoglobulin G1 (IgG1) monoclonal

antibody (YL217-mAb) that specifically binds to CDH17 on the surface of tumor cells.[2][3][4]

[5]

Payload: A highly potent topoisomerase I inhibitor, YL0010014, designed to induce DNA

damage and apoptosis in cancer cells.[2][3][4][5]

Linker: An enzymatically cleavable methylsulfonyl pyrimidine tripeptide drug linker, part of

MediLink's TMALIN® platform.[2][3][4][5] This linker is designed to be stable in circulation

and to release the cytotoxic payload upon internalization into the tumor cell or within the

tumor microenvironment.[6][7]

Mechanism of Action
The proposed mechanism of action for YL217 follows the classical pathway of ADC activity,

with the added feature of payload release within the tumor microenvironment.
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Caption: Proposed mechanism of action for the YL217 antibody-drug conjugate.
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Preclinical Data Summary
While specific quantitative data from preclinical studies are not yet publicly available in detail,

abstracts from scientific conferences provide a qualitative summary of YL217's performance.

Parameter Summary of Findings Source

In Vitro Activity

YL217 specifically binds to

CDH17 on the surface of tumor

cells.

[6][7]

In Vivo Efficacy

YL217 demonstrated superior

efficacy in causing tumor

regressions in a dose-

dependent manner in both cell

line-derived xenograft (CDX)

and patient-derived xenograft

(PDX) mouse models of

human colorectal and gastric

cancer with varying levels of

CDH17 expression.

[2][3][4][5][6][7]

Safety & Tolerability

YL217 was reported to be well-

tolerated in mouse models and

showed acceptable safety

profiles in monkey Good

Laboratory Practice (GLP)

toxicity studies.

[2][3][5][6][7]

Pharmacokinetics

In vivo pharmacokinetic

studies in monkeys indicated

that YL217 is highly stable in

circulation, with less than 0.1%

(molar ratio) of the payload

released.

[6][7]

Experimental Protocols
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Detailed experimental protocols for the preclinical evaluation of YL217 have not been publicly

disclosed. However, based on standard practices for ADC development, the following

methodologies were likely employed.

In Vitro Assays
Binding Affinity: Enzyme-linked immunosorbent assay (ELISA) or surface plasmon

resonance (SPR) would be used to determine the binding affinity of the YL217-mAb to

recombinant CDH17 protein and CDH17-expressing cancer cell lines.

Internalization Assay: Confocal microscopy or flow cytometry using fluorescently labeled

YL217 would be employed to visualize and quantify the internalization of the ADC into

CDH17-positive tumor cells.

Cytotoxicity Assay: In vitro cell viability assays (e.g., MTS or CellTiter-Glo) would be

performed on a panel of cancer cell lines with varying CDH17 expression levels to determine

the IC50 (half-maximal inhibitory concentration) of YL217.

In Vivo Xenograft Studies
Animal Models: Immune-deficient mice (e.g., nude or SCID) would be used for the

engraftment of human cancer cell lines (CDX models) or patient-derived tumor fragments

(PDX models) of colorectal and gastric origin.

Dosing and Administration: YL217 would be administered intravenously at various dose

levels and schedules to tumor-bearing mice. A control group would typically receive a vehicle

or a non-targeting ADC.

Efficacy Assessment: Tumor volumes would be measured regularly using calipers. Key

endpoints would include tumor growth inhibition (TGI) and tumor regression. At the end of

the study, tumors may be excised and weighed.

Tolerability Assessment: Animal body weight and general health would be monitored

throughout the study as indicators of toxicity.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15589250?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Target Validation
(CDH17 Expression)

In Vitro Studies

In Vivo Xenograft Models
(CDX & PDX)

Promising
Results

Pharmacokinetics
(Monkey)

GLP Toxicology
(Monkey)

IND Submission

Phase 1 Clinical Trial

Click to download full resolution via product page

Caption: A generalized workflow for the preclinical evaluation of an ADC like YL217.

Clinical Development
YL217 is currently being evaluated in a Phase 1, multicenter, open-label, first-in-human study

(NCT06859762). The primary objectives of this trial are to assess the safety and tolerability of

YL217 and to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose

(RP2D). Secondary objectives include evaluating the pharmacokinetic profile and preliminary

anti-tumor activity of YL217 in patients with advanced solid tumors.[2] The trial is expected to

enroll approximately 220 participants and is estimated to be completed in July 2027.[2]
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Future Perspectives
The preclinical data for YL217 suggest that it is a promising therapeutic candidate for CDH17-

expressing solid tumors, particularly those of gastrointestinal origin. The ongoing Phase 1

clinical trial will be crucial in determining its safety and efficacy in humans. The unique

TMALIN® linker technology, which allows for payload release in the tumor microenvironment,

may offer an advantage in treating heterogeneous tumors and overcoming certain resistance

mechanisms. Future research will likely focus on identifying predictive biomarkers of response

to YL217 and exploring its potential in combination with other anti-cancer agents.
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Caption: Logical progression of the YL217 development program.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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